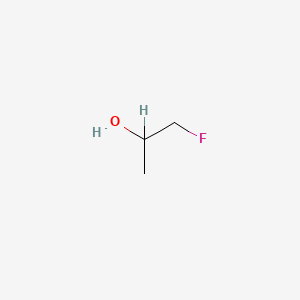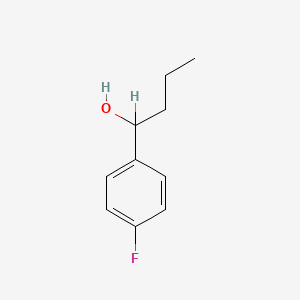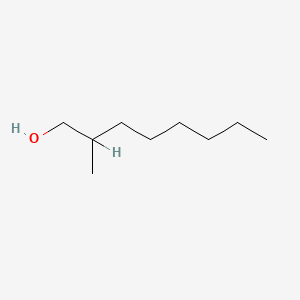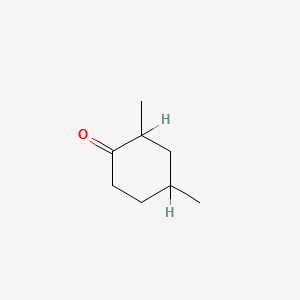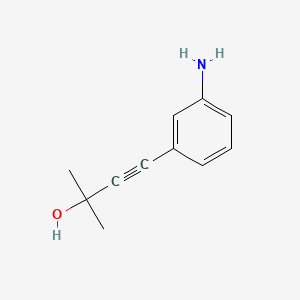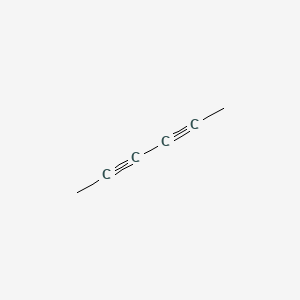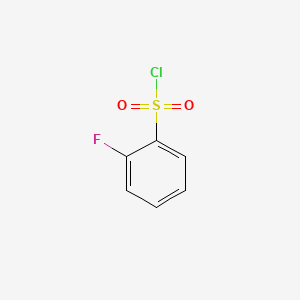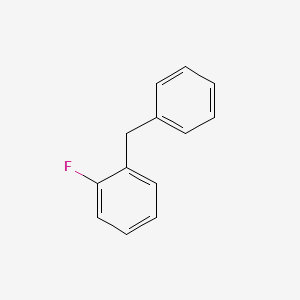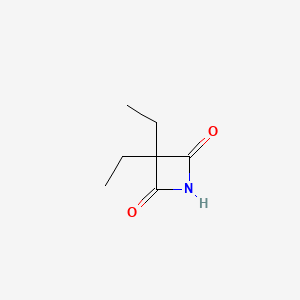
3,3-diethylazetidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 3,3-diethylazetidine-2,4-dione typically involves organic synthesis reactions. One common method is the alkylation of enolate ions derived from diethyl malonate . This reaction is carried out using sodium ethoxide (NaOEt) as a base, which forms a resonance-stabilized enolate. The enolate then undergoes alkylation with appropriate alkyl halides to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 3,3-diethylazetidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
3,3-diethylazetidine-2,4-dione has several applications in scientific research, including:
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,3-diethylazetidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its unique structure allows it to participate in ring-opening reactions, which can lead to the formation of different products with potential biological activity .
類似化合物との比較
3,3-Diethylazetidine-2,4-dione: A derivative of malonamide, used in the synthesis of heterocyclic compounds with anti-inflammatory activity.
3,3-diethylazetidine-2,4-dione1-methyl-:
Uniqueness: this compound stands out due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
42282-85-9 |
|---|---|
分子式 |
C7H11NO2 |
分子量 |
141.17 g/mol |
IUPAC名 |
3,3-diethylazetidine-2,4-dione |
InChI |
InChI=1S/C7H11NO2/c1-3-7(4-2)5(9)8-6(7)10/h3-4H2,1-2H3,(H,8,9,10) |
InChIキー |
OQYOLDLENQHHFM-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC1=O)CC |
正規SMILES |
CCC1(C(=O)NC1=O)CC |
Key on ui other cas no. |
42282-85-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


